1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea
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Overview
Description
1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is a synthetic organic compound characterized by the presence of a thiourea group attached to a 3,5-dimethoxyphenyl ring and a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of 1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea typically involves the reaction of 3,5-dimethoxyaniline with thiophene-2-carbaldehyde to form an intermediate Schiff base, which is then treated with thiourea to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the formation of the desired compound.
Chemical Reactions Analysis
1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to a thiol or amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common reagents and conditions used in these reactions include acidic or basic catalysts, varying temperatures, and specific solvents to achieve the desired transformations. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials with unique properties.
Biology: This compound may exhibit biological activity, making it a candidate for studies on its potential as a pharmaceutical agent or a biochemical probe.
Medicine: Research into its medicinal properties could reveal potential therapeutic applications, such as antimicrobial or anticancer activity.
Industry: The compound’s unique structure may make it useful in the development of specialty chemicals or advanced materials for industrial applications.
Mechanism of Action
The mechanism of action of 1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea is not well-understood, but it likely involves interactions with specific molecular targets and pathways. The thiourea group can form hydrogen bonds and interact with various biological molecules, potentially affecting enzyme activity or receptor binding. Further research is needed to elucidate the precise molecular targets and pathways involved.
Comparison with Similar Compounds
1-(3,5-Dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea can be compared with other thiourea derivatives, such as:
1-Phenyl-3-(thiophen-2-ylmethyl)thiourea: Lacks the methoxy groups, which may affect its reactivity and biological activity.
1-(3,5-Dimethoxyphenyl)-3-methylthiourea: Lacks the thiophen-2-ylmethyl group, which may influence its chemical properties and applications.
1-(3,5-Dimethoxyphenyl)-3-(pyridin-2-ylmethyl)thiourea: Contains a pyridine ring instead of a thiophene ring, potentially altering its interactions and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethoxyphenyl)-3-(thiophen-2-ylmethyl)thiourea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O2S2/c1-17-11-6-10(7-12(8-11)18-2)16-14(19)15-9-13-4-3-5-20-13/h3-8H,9H2,1-2H3,(H2,15,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQERYCUIUFWEQC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)NC(=S)NCC2=CC=CS2)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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